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Compound of Interest

Compound Name: 3,4',5-Trichlorobenzophenone

CAS No.: 13395-65-8

Cat. No.: B1302763

Get Quote

Executive Summary & Chemical Identity[1]
3,4',5-Trichlorobenzophenone (Formula:

) is a halogenated diaryl ketone often encountered as a synthesis intermediate or a
regiochemical impurity in the production of antihistamines (e.g., clemastine analogs) and
agrochemicals. Its identification relies on distinguishing the specific meta-substitution pattern
on one ring from the para-substitution on the other, a challenge that requires precise
spectroscopic interpretation.

This guide provides a definitive analytical framework for identifying this specific isomer,

distinguishing it from the more common 2,4,4'- and 4,4'-trichlorobenzophenone isomers using

NMR, MS, and IR methodologies.
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Property Value

Systematic Name (4-chlorophenyl)(3,5-dichlorophenyl)methanone

Molecular Formula

Molecular Weight 285.55 g/mol

Monoisotopic Mass
283.956 g/mol (

Cl basis)

Structure
Asymmetric benzophenone: Ring A (3,5-

dichloro), Ring B (4-chloro)

Synthesis & Origin Strategy
To understand the impurity profile, one must understand the origin. The presence of 3,4',5-
trichlorobenzophenone typically arises from a Friedel-Crafts Acylation where regioselectivity

is governed by steric hindrance and directing groups.

Validated Synthesis Route
The most logical synthetic pathway—and the source of this compound in reaction mixtures—is

the acylation of chlorobenzene with 3,5-dichlorobenzoyl chloride.

Reagents: 3,5-Dichlorobenzoyl chloride + Chlorobenzene.

Catalyst: Aluminum Chloride (

).[1][2][3]

Mechanism: The 3,5-dichlorobenzoyl cation attacks the chlorobenzene ring. Since the

chloro- group is ortho/para directing but sterically demanding, the para attack is highly

favored, yielding the 3,4',5- isomer.

Synthesis Workflow Diagram
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Raw Materials:
3,5-Dichlorobenzoyl Chloride

+ Chlorobenzene

Add Catalyst:
AlCl3 (Anhydrous)
<5°C Exothermic

N2 Atmosphere Friedel-Crafts Acylation
Reflux 80°C, 4h

Formation of Acylium Ion Hydrolysis
Ice/HCl Quench

Complex Breakdown
Phase Separation

Org: Chlorobenzene
Aq: Al salts

Recrystallization
(EtOH or Hexane)

Evaporation Target:
3,4',5-Trichlorobenzophenone

>98% Purity

Click to download full resolution via product page

Figure 1: Friedel-Crafts synthesis pathway favoring the formation of the 3,4',5-isomer via para-

attack on chlorobenzene.

Spectroscopic Profiling (The Core)
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural proof. The symmetry of the 3,5-dichloro ring contrasts

sharply with the AA'BB' system of the 4-chlorophenyl ring.

Predicted

H NMR Data (400 MHz,

)
Note: Chemical shifts (

) are calculated based on substituent additivity rules relative to benzophenone.
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Ring A (3,5-

Cl)
H-2, H-6

Doublet (

)
Hz 7.65 - 7.70

Deshielded

by C=O;

meta-

coupling to H-

4. Equivalent

due to

symmetry.

Ring A (3,5-

Cl)
H-4

Triplet (

)
Hz 7.50 - 7.55

Shielded

relative to

H2/6; meta-

coupling to

both H-2 and

H-6.

Ring B (4'-Cl) H-2', H-6'
Doublet (

)*
Hz 7.75 - 7.80

Ortho to C=O

(strong

deshielding).

Part of

AA'XX'

system.[4][5]

[6]
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*Note: The AA'BB' system of the 4-chlorophenyl ring often appears as a pair of "pseudo-

doublets" with roof effects.

C NMR Key Signals[7]
Carbonyl (C=O): ~193 ppm (Characteristic of diaryl ketones).

C-Cl (Ipso): ~135 ppm (Ring A) and ~139 ppm (Ring B).

Symmetry Check: Ring A shows only 4 unique aromatic signals (C1, C2/6, C3/5, C4). Ring B

shows 4 unique aromatic signals (C1', C2'/6', C3'/5', C4').

Mass Spectrometry (GC-MS / LC-MS)
The mass spectrum provides the molecular weight and the "fingerprint" of the chlorine content.

Molecular Ion (

): 284 (Nominal).

Isotope Pattern: The presence of 3 chlorine atoms creates a distinct cluster.

M (284): 100% (Relative abundance base)[6]

M+2 (286): ~96%

M+4 (288): ~30%[6]
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M+6 (290): ~3%[6]

Diagnostic Rule: A 10:10:3 ratio roughly indicates three chlorines.

Fragmentation Pathway
The primary fragmentation occurs via

-cleavage at the carbonyl group.

Fragment Ion (

)
Structure Origin

173 / 175 / 177

3,5-Dichlorobenzoyl cation

(Dominant fragment due to

stability).

139 / 141 4-Chlorobenzoyl cation.

145 / 147 / 149
3,5-Dichlorophenyl cation (loss

of CO).

111 / 113
4-Chlorophenyl cation (loss of

CO).

Infrared Spectroscopy (FT-IR)
C=O Stretch:

.[6] (Conjugation with two aromatic rings lowers the frequency compared to aliphatic
ketones, but electron-withdrawing Cl atoms may shift it slightly higher than unsubstituted
benzophenone).

C=C Aromatic:

.

C-Cl Stretch:

(Strong, broad band).
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C-H Bending (Out of Plane):

(Parametric 1,4-substitution).

(Isolated H in 1,3,5-substitution).

Visualization of Diagnostic Logic
The following diagram illustrates the decision tree a researcher should use to confirm the

structure based on the data above.
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Unknown Sample
(Suspected Trichlorobenzophenone)

Step 1: GC-MS Analysis
Check Isotope Pattern

Isotope Ratio M:M+2:M+4
~ 100:96:30?

Check Alpha Cleavage
Peaks at 139 & 173?

Yes (3 Cl atoms)

Reject:
Likely 2,4,4' or other isomer

No

Step 2: 1H NMR Analysis
(Aromatic Region)

Yes

No (Wrong substitution)
Ring A Pattern:

2x Doublet (J~2Hz) + 1x Triplet?

Ring B Pattern:
AA'BB' (2x Pseudo-Doublets, J~8Hz)?

Yes (3,5-subst verified)

No

Confirmed Identity:
3,4',5-Trichlorobenzophenone

Yes (4-subst verified) No

Click to download full resolution via product page

Figure 2: Analytical decision matrix for confirming the 3,4',5-isomer structure.
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Experimental Protocols
Sample Preparation for HPLC/UV
To quantify this compound in a reaction mixture:

Diluent: Acetonitrile:Water (80:20).

Concentration: Prepare a stock solution at 0.5 mg/mL.

Filtration: 0.22 µm PTFE filter (essential to remove aluminum salts from synthesis).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

Detection: UV at 254 nm (aromatic

) and 210 nm.

GC-MS Method Parameters
Inlet Temp: 280°C.

Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).

Oven Program: 80°C (hold 1 min)

20°C/min

300°C (hold 5 min).

Split Ratio: 20:1.

Scan Range: 50–500 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1302763/docs#comprehensive-structural-elucidation-
and-analytical-profiling-of-3-4-5-trichlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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